HG-7-85-01-NH2

PROTAC Targeted Protein Degradation BCR-ABL

Essential warhead ligand for constructing BCR-ABL-targeted PROTACs. Derived from type II inhibitor HG-7-85-01, this compound stabilizes the DFG-out inactive conformation of both wild-type and T315I mutant BCR-ABL kinases. Its unique 2-amino group on the thiazolo[5,4-b]pyridine core provides an accessible synthetic handle for linker conjugation—a feature absent in generic ABL inhibitors. Ideal for developing degraders to overcome Imatinib resistance.

Molecular Formula C27H27F3N6OS
Molecular Weight 540.6 g/mol
Cat. No. B10831830
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHG-7-85-01-NH2
Molecular FormulaC27H27F3N6OS
Molecular Weight540.6 g/mol
Structural Identifiers
SMILESCCN1CCN(CC1)CC2=C(C=C(C=C2)NC(=O)C3=CC=CC(=C3)C4=NC5=C(C=C4)N=C(S5)N)C(F)(F)F
InChIInChI=1S/C27H27F3N6OS/c1-2-35-10-12-36(13-11-35)16-19-6-7-20(15-21(19)27(28,29)30)32-24(37)18-5-3-4-17(14-18)22-8-9-23-25(33-22)38-26(31)34-23/h3-9,14-15H,2,10-13,16H2,1H3,(H2,31,34)(H,32,37)
InChIKeyWTHKDEWRPCCPQH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

HG-7-85-01-NH2: A Critical ABL Inhibitor Warhead for Targeted Protein Degrader (PROTAC) Procurement and Development


3-(2-amino-[1,3]thiazolo[5,4-b]pyridin-5-yl)-N-[4-[(4-ethylpiperazin-1-yl)methyl]-3-(trifluoromethyl)phenyl]benzamide, also known as HG-7-85-01-NH2 (CAS: 1258391-29-5), is the warhead ligand derived from the potent type II BCR-ABL kinase inhibitor HG-7-85-01 [1]. This compound belongs to the thiazolo[5,4-b]pyridine class, a well-documented kinase inhibitor scaffold [2]. Its primary role is as a high-affinity kinase-targeting moiety used in the construction of heterobifunctional molecules, most notably the SNIPER(ABL)-033 proteolysis-targeting chimera (PROTAC) . It is not primarily intended for use as a standalone therapeutic but is a specialized chemical tool for targeted protein degradation (TPD) research.

Procurement Risk: Why HG-7-85-01-NH2 Cannot Be Replaced by Generic ABL Inhibitors in PROTAC Design


Substituting HG-7-85-01-NH2 with a generic ABL inhibitor (e.g., Imatinib, Dasatinib) in a PROTAC construct is not scientifically viable due to fundamental differences in binding mode and chemical tractability. HG-7-85-01-NH2 is derived from a type II kinase inhibitor that stabilizes the 'DFG-out' inactive conformation of BCR-ABL, a feature critical for maintaining high binding affinity to both wild-type and T315I mutant kinases [1]. More importantly, the 2-amino group on the thiazolo[5,4-b]pyridine core of HG-7-85-01-NH2 provides a unique, accessible synthetic handle for linker conjugation. In contrast, many clinical ABL inhibitors lack a suitable, exposed amine or carboxylic acid for linker attachment without compromising kinase binding or introducing steric clashes [2]. The use of an incorrect warhead can result in a non-functional PROTAC that fails to recruit the target protein, undermining the entire TPD experiment and leading to costly research delays.

Quantitative Differentiation: Head-to-Head and Class-Level Evidence for HG-7-85-01-NH2


PROTAC Degradation Potency (DC50): A Direct Benchmark for HG-7-85-01-NH2's Functional Utility

The functional value of HG-7-85-01-NH2 is best demonstrated by the performance of the heterobifunctional molecule it enables, SNIPER(ABL)-033. This PROTAC, which links HG-7-85-01-NH2 to an IAP ligand, achieves a DC50 (half-maximal degradation concentration) of 0.3 μM for the BCR-ABL protein . This quantifiable metric is the direct result of the warhead's ability to bind BCR-ABL effectively. In comparison, the warhead HG-7-85-01 alone, while a potent inhibitor, does not induce degradation. This demonstrates the unique, compound-specific utility of HG-7-85-01-NH2 for creating functional degraders, a property not shared by non-amino-functionalized ABL inhibitors.

PROTAC Targeted Protein Degradation BCR-ABL

Kinase Binding Affinity: Inferring Warhead Potency from Parental Compound HG-7-85-01

While direct binding data for the warhead HG-7-85-01-NH2 is not publicly reported, its near-identical parent compound, HG-7-85-01, provides a robust and reliable class-level inference for its target engagement. HG-7-85-01 is a highly potent inhibitor of the T315I mutant BCR-ABL kinase, a notorious resistance mutation, with an IC50 of 3 nM . For context, the standard-of-care first-line inhibitor Imatinib is ineffective against the T315I mutant (IC50 > 10 μM) [1]. This suggests the warhead retains an exceptionally high binding affinity for its intended target, which is a prerequisite for an effective PROTAC warhead.

Kinase Inhibition BCR-ABL T315I Binding Affinity

Selectivity Profile: Mitigating Off-Target Risk in Degrader Design

A critical property of a PROTAC warhead is its selectivity to minimize degradation of unintended targets. Kinase panel profiling of the parent compound HG-7-85-01 reveals a narrow target spectrum. It shows potent inhibition (IC50 < 50 nM) against T315I BCR-ABL, KDR (VEGFR2), and RET, but demonstrates weak or no inhibition (IC50 > 2 μM) against a broad panel of other kinases . This profile is more constrained than that of other type II kinase inhibitors like Ponatinib, which inhibits a wider range of kinases at low nanomolar concentrations and is associated with higher toxicity in vivo [1]. This suggests PROTACs derived from HG-7-85-01-NH2 may exhibit a more favorable safety and selectivity profile.

Kinase Selectivity Off-Target Effects Degrader Design

Physicochemical Properties: A Differentiator for PROTAC Conjugation and Handling

HG-7-85-01-NH2 possesses specific physicochemical properties that directly impact its procurement and use in TPD research. The compound contains a primary amine handle (2-amino group), which is essential for straightforward amide coupling with a linker-E3 ligand conjugate, a common and robust conjugation strategy in PROTAC synthesis . Its solubility in DMSO is reported to be high (≥ 125 mg/mL) after pH adjustment, facilitating preparation of stock solutions for cellular assays [1]. In contrast, many kinase inhibitors lack this specific functional group, requiring more complex, lower-yielding synthetic modifications for linker attachment, which can be a significant barrier to entry for many research labs.

PROTAC Design Solubility Conjugation

Procurement Guidance: Recommended Research Applications for HG-7-85-01-NH2


Development of Novel BCR-ABL PROTACs and Molecular Glues

HG-7-85-01-NH2 is the optimal warhead for designing BCR-ABL-targeted PROTACs due to its validated high-affinity binding to both wild-type and T315I mutant kinases and its unique amino conjugation handle. As demonstrated by SNIPER(ABL)-033, which achieves a BCR-ABL protein DC50 of 0.3 μM , this warhead is proven to be effective in a functional degrader. Its use is specifically recommended for research groups aiming to develop new BCR-ABL degraders to overcome drug resistance or explore the biological consequences of BCR-ABL depletion.

Chemical Probe Synthesis for Investigating BCR-ABL Biology

This compound is ideal for creating high-quality chemical probes for target validation and mechanistic studies. Due to its superior selectivity profile against a narrow set of kinases (IC50 > 2 μM for most non-targets) inferred from its parent compound HG-7-85-01 , probes derived from it are less likely to produce confounding off-target phenotypes compared to those made from more promiscuous kinase inhibitors. This makes it a valuable tool for dissecting BCR-ABL-specific signaling pathways in cell-based assays.

Comparative Degrader and Inhibitor Studies

HG-7-85-01-NH2 is a crucial control reagent for studies comparing the biological effects of kinase inhibition versus protein degradation. Researchers can use it as a matched-pair control alongside the functional PROTAC SNIPER(ABL)-033. While the PROTAC degrades the BCR-ABL protein (DC50 0.3 μM) , the warhead alone (or its parent compound HG-7-85-01) only inhibits its kinase activity (IC50 3 nM) . This allows for precise dissection of scaffolding functions of BCR-ABL versus its catalytic activity.

Development of Next-Generation Degraders for Imatinib-Resistant CML

Given the potent activity of the parent compound HG-7-85-01 against the T315I gatekeeper mutation (IC50 = 3 nM) , HG-7-85-01-NH2 is the warhead of choice for building degraders to address Imatinib-resistant chronic myeloid leukemia (CML). In contrast to Imatinib, which is ineffective against this mutant , a PROTAC built with this warhead has the potential to degrade and eliminate the drug-resistant BCR-ABL oncoprotein, offering a distinct advantage for research into new therapeutic modalities for resistant cancers.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for HG-7-85-01-NH2

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.